2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine
Description
Properties
IUPAC Name |
4,6-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-19-10-7-11(20-2)18-12(17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDOHPKJQRLGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC(=CC=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 4,6-dimethoxypyrimidine.
Coupling Reaction: A common method for synthesizing this compound is through a Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) using a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Overview
2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is a fluorinated pyrimidine derivative that has garnered attention in various fields of research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group, which enhances its biological activity and stability.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs, making this compound a valuable candidate in drug design.
- Anticancer Activity : Preliminary studies suggest that 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis.
- Anti-inflammatory Properties : Research indicates that this compound could modulate inflammatory responses, making it a potential candidate for treating chronic inflammatory diseases.
Agricultural Chemistry
This compound has potential applications in agrochemicals, particularly as a herbicide or fungicide. Its unique structure may allow it to interact effectively with biological targets in plants and pests.
- Herbicidal Activity : Studies are ongoing to evaluate its effectiveness against various weed species, focusing on its mechanism of action at the biochemical level.
Material Science
Due to its fluorinated nature, this compound can be utilized in the development of advanced materials with specific properties such as increased hydrophobicity and chemical resistance.
- Polymer Chemistry : Research into incorporating this pyrimidine derivative into polymer matrices could lead to the creation of new materials with enhanced performance characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with varying concentrations of the compound. |
| Study B | Herbicidal Potential | Showed effective suppression of weed growth in controlled experiments, suggesting a viable role as a selective herbicide. |
| Study C | Material Development | Investigated the incorporation of the compound into polymer films, resulting in improved chemical resistance compared to non-fluorinated counterparts. |
Potential Molecular Targets:
- Enzymes involved in cancer metabolism
- Receptors mediating inflammatory responses
Mechanism of Action
The mechanism of action of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Properties
- Chlorine vs. Methoxy Substitution :
- 4,6-Dichloropyrimidine : The electron-withdrawing chlorine atoms create significant asymmetry in the molecular structure, as observed in nuclear quadrupole resonance (NQR) studies. This asymmetry (107° in 4,6-dichloropyrimidine) impacts binding interactions with enzymes or receptors .
- 6-Chloro-2,4-dimethoxypyrimidine : Replacement of one chlorine with methoxy groups reduces asymmetry (near-zero asymmetry in 6-chloro-2,4-dimethoxypyrimidine) due to the electron-donating methoxy groups, which stabilize the pyrimidine ring via mesomeric effects .
Trifluoromethylphenyl vs. Other Aromatic Substituents
- Phenoxycarbonyl Derivatives: Compounds like phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate (CAS 89392-03-0) feature a carbamate-linked phenyl group.
- Pyrazole-Substituted Derivatives: In 2-(2-(1-substituted-1H-pyrazol-3-yl)phenoxy)-4,6-dimethoxypyrimidine derivatives, pyrazole substituents enhance fungicidal activity. For example, compound 5d (4,6-dimethoxy-2-(2-(1-propyl-1H-pyrazol-3-yl)phenoxy)pyrimidine) showed 90% inhibition against Rhizoctonia solani at 200 mg/L, outperforming simpler methoxy analogs .
Steric and Coordination Effects
- 4-Methoxypyrimidine vs. 4,6-Dimethoxypyrimidine: 4-Methoxypyrimidine: Acts as a ligand in Fe-based spin-crossover (SCO) complexes (e.g., {Fe(4-methoxypyrimidine)₂[Ag(CN)₂]₂}) due to accessible nitrogen atoms for coordination . 4,6-Dimethoxypyrimidine: The additional methoxy group introduces steric hindrance, preventing coordination to Fe centers. Instead, it functions as a non-coordinating guest molecule in SCO complexes, highlighting its structural rigidity .
Electronic and Structural Comparisons
- Mesomeric Effects : Methoxy groups in 4,6-dimethoxypyrimidine donate electron density via resonance, stabilizing the pyrimidine ring and enhancing nucleophilic substitution reactivity. In contrast, chlorine substituents in 4,6-dichloropyrimidine withdraw electron density, increasing electrophilicity .
- Trifluoromethyl Group : The -CF₃ group in 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is strongly electron-withdrawing, which polarizes the phenyl ring and may improve binding to hydrophobic pockets in target enzymes .
Biological Activity
Overview
2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine can be represented as follows:
This compound is characterized by the presence of:
- A pyrimidine ring,
- Two methoxy groups at positions 4 and 6,
- A trifluoromethyl group at position 3 of the phenyl ring.
Antimicrobial Properties
Research indicates that compounds similar to 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine exhibit significant antimicrobial activity. For instance, derivatives with trifluoromethyl groups have been shown to inhibit the growth of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . These compounds can disrupt biofilm formation and have demonstrated effectiveness against preformed biofilms.
Anti-inflammatory Effects
Pyrimidine derivatives are also being studied for their anti-inflammatory properties. In vitro studies have shown that certain pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrimidine ring can enhance anti-inflammatory activity.
The biological activity of 2-[(3-Trifluoromethyl)phenyl]-4,6-dimethoxypyrimidine is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It could interact with specific receptors that mediate pain and inflammation, similar to other pyrimidine derivatives that target TRPV channels .
- Macromolecular Synthesis Inhibition : Studies suggest that these compounds may interfere with nucleic acid synthesis or protein synthesis in bacteria, leading to cell death .
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
